N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-12-18(2)14-20(13-17)26-24(28)16-27-21-10-6-7-11-22(21)32(30,31)23(15-25(27)29)19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKADORYUPQZRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex compound belonging to the class of thiazepine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazepine ring fused with a phenyl group and an acetamide moiety, contributing to its potential biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:
1. Anticancer Activity
Recent studies have demonstrated that thiazepine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, including glioblastoma (LN229) and colorectal cancer (HCT-116). In vitro assays such as MTT and colony formation assays revealed that the compound induces cytotoxic effects and apoptosis in these cancer cells .
2. Antimicrobial Properties
Thiazepine derivatives are known for their antimicrobial activity. Research has shown that:
- Zone of Inhibition : Compounds similar to this compound were evaluated for their antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The results indicated considerable inhibition zones compared to standard antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Cell Line/Organism | Results |
|---|---|---|---|
| Anticancer | MTT Assay | LN229 (Glioblastoma) | Significant cytotoxicity observed |
| Colony Formation | HCT-116 (Colorectal Cancer) | Induced apoptosis at IC50 concentrations | |
| Antimicrobial | Agar Diffusion | E. coli, S. aureus | Notable zone of inhibition compared to controls |
Case Studies
Several case studies have highlighted the efficacy of thiazepine derivatives in clinical settings:
- Study on Glioblastoma Treatment : A study utilized a derivative similar to this compound in treating glioblastoma. The findings showed that the compound effectively inhibited tumor growth and induced apoptosis through mitochondrial pathways .
- Antibacterial Efficacy : Another study focused on the antimicrobial properties of thiazepine derivatives against resistant bacterial strains. The results indicated that these compounds could serve as potential alternatives to conventional antibiotics due to their effectiveness against multi-drug resistant bacteria .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide exhibit potential anticancer properties. For instance, derivatives of thiazepine have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure of this compound allows for interactions with specific molecular targets within cancer cells, making it a candidate for further development as an anticancer agent.
Pharmacological Studies
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In silico docking studies suggest that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. This inhibition could lead to reduced production of inflammatory mediators such as leukotrienes. Such findings highlight its potential use in treating inflammatory diseases.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents to combat resistant strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the phenyl substituents and the dioxido group can significantly influence biological activity. Research into these modifications can lead to more potent derivatives with improved selectivity and reduced side effects.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of thiazepine and evaluated their anticancer effects on human cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity and apoptosis induction in breast cancer cells.
Case Study 2: Anti-inflammatory Mechanism
Another research project focused on the anti-inflammatory mechanism of similar compounds through in vitro assays measuring cytokine levels. The results indicated that the compound significantly reduced TNF-alpha and IL-6 levels in activated macrophages, supporting its potential as an anti-inflammatory drug.
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with α,β-Unsaturated Ketones
The thiazepine ring is constructed via a cyclocondensation reaction between 2-aminothiophenol (8a ) and an α,β-unsaturated ketone. For example, reacting 8a with 1-phenylprop-2-en-1-one under acidic conditions yields the dihydrobenzo[b]thiazepin-4-one intermediate.
- Dissolve 2-aminothiophenol (1.0 mmol) and 1-phenylprop-2-en-1-one (1.0 mmol) in ethanol (10 mL).
- Add concentrated HCl (0.1 mL) and reflux at 80°C for 6–8 h.
- Cool, filter, and recrystallize from ethanol to obtain the crude thiazepinone (Yield: 70–75%).
Oxidation to Sulfone
The sulfur atom in the thiazepine ring is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Optimized Oxidation Conditions :
| Entry | Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | H₂O₂ (30%) | Acetic acid | 50°C | 4 h | 85% |
| 2 | mCPBA | Dichloromethane | RT | 2 h | 92% |
mCPBA in dichloromethane at room temperature provides superior yields and shorter reaction times.
Introduction of the Acetamide Side Chain
Alkylation of the Thiazepine Nitrogen
The nitrogen at position 5 is alkylated with bromoacetyl bromide to install the acetamide precursor.
Procedure :
- Suspend the sulfonated thiazepinone (1.0 mmol) in dry THF.
- Add bromoacetyl bromide (1.2 mmol) and triethylamine (2.0 mmol) at 0°C.
- Stir at room temperature for 3 h, then concentrate under reduced pressure.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:2) to isolate the bromoacetamide intermediate (Yield: 78%).
Amidation with 3,5-Dimethylaniline
The bromoacetamide intermediate undergoes nucleophilic substitution with 3,5-dimethylaniline.
Optimized Conditions :
| Entry | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | DMF | 80°C | 6 h | 65% |
| 2 | Et₃N | Acetonitrile | RT | 12 h | 72% |
Triethylamine in acetonitrile at room temperature minimizes side reactions.
Structural Diversification and Post-Functionalization
Vilsmeier-Haack Formylation
The acetamide side chain can be further functionalized. For instance, formylation of the aromatic ring using the Vilsmeier-Haack reagent (POCl₃/DMF) introduces aldehyde groups for subsequent derivatization.
Key Insight :
Multicomponent Reactions (MCRs)
Analytical Validation
Spectroscopic Characterization
X-Ray Crystallography
A related benzothiazepine sulfone derivative crystallizes in the monoclinic system, confirming the trans configuration of the sulfone group and intramolecular H-bonding (2.3 Å).
Scale-Up and Process Optimization
Gram-Scale Synthesis
The cyclocondensation and oxidation steps are scalable to 10 g with minimal yield reduction (≤5%).
Green Chemistry Approaches
Microwave-assisted cyclocondensation reduces reaction times from hours to minutes (Yield: 82%).
Q & A
Q. What are the critical steps in synthesizing this compound and ensuring high purity?
The synthesis involves refluxing precursors (e.g., chloroacetyl chloride with amines) under controlled conditions, monitored by TLC for reaction completion. Purification is achieved via recrystallization using solvents like pet-ether. Analytical techniques such as NMR, IR, and MS are essential for confirming structural integrity and purity .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical for structural elucidation. TLC is used to monitor reaction progress, while crystallization ensures purity .
Q. How can design of experiments (DOE) methods optimize synthesis parameters?
DOE applies statistical methods to systematically vary parameters (e.g., temperature, solvent, reaction time) and identify optimal conditions. This minimizes trial-and-error experiments while accounting for interactions between variables, improving yield and reproducibility .
Q. What are common side reactions during synthesis, and how can they be mitigated?
Hydrolysis of the acetamide group or unintended cyclization may occur. Side reactions are controlled by selecting anhydrous solvents, adjusting pH, and maintaining low temperatures during sensitive steps .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms predict transition states and intermediates. Coupled with experimental validation, this reduces development time and identifies energetically favorable pathways .
Q. How to resolve contradictions in reported biological activity data for this compound?
Orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability tests) and molecular docking studies can validate target interactions. Cross-referencing with structural analogs (Table 1) helps isolate pharmacophore contributions .
Q. How to design experiments for structure-activity relationship (SAR) studies?
Systematically modify substituents (e.g., phenyl, thiazepinone groups) and test biological activity. Pair synthetic results with computational models (e.g., molecular dynamics) to correlate structural features with efficacy .
Q. What strategies validate the compound’s interaction with biological targets?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Mutagenesis studies on target proteins further pinpoint interaction sites .
Methodological Notes
- Synthetic Optimization : Prioritize reflux conditions with triethylamine as a base for amide bond formation .
- Data Contradiction Analysis : Use hierarchical clustering of activity data to identify outlier results .
- Advanced Characterization : Employ X-ray crystallography for absolute configuration determination if NMR ambiguity arises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
